(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and benzyl groups through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, using advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds and aromatic rings can be reduced under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are investigated to understand its mechanism of action and therapeutic potential.
Medicine
The compound shows promise in medicinal chemistry as a potential drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group and is used in similar applications in medicinal chemistry.
Disilane-bridged architectures: These compounds feature unique electronic structures and are used in material science.
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Properties
CAS No. |
623935-61-5 |
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Molecular Formula |
C27H20FN3OS2 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H20FN3OS2/c1-18-7-9-19(10-8-18)16-30-26(32)24(34-27(30)33)15-21-17-31(23-5-3-2-4-6-23)29-25(21)20-11-13-22(28)14-12-20/h2-15,17H,16H2,1H3/b24-15- |
InChI Key |
SZPYKADOLVLTME-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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